N-([1,1'-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Overview
Description
N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is an organic compound that features a biphenyl group linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-biphenylcarboxaldehyde with 3,5-dimethyl-4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Valsartan: A biphenyl-tetrazole derivative used as an antihypertensive drug.
Adapalene: A biphenyl derivative used as a topical retinoid for acne treatment.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both a biphenyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(4-phenylphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13-19-20-14(2)21(13)18-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDZBALTIPAXCP-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-47-8 | |
Record name | N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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